
butyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate
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Description
Butyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C24H28N6O3 and its molecular weight is 448.527. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common structure in many biologically active compounds . Pyrazole derivatives have been known to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of action
The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical pathways
Again, the affected pathways would depend on the specific target. Pyrazole derivatives have been involved in a wide range of biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by many factors, including the compound’s chemical structure, its solubility, and its stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of a certain metabolite. If it acts as a receptor antagonist, it could prevent a certain signal from being transmitted within the cell .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, a compound might be more effective at a certain pH, or its stability might be affected by high temperatures .
Properties
IUPAC Name |
butyl 4-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-4-5-10-33-24(32)18-6-8-20(9-7-18)27-23(31)19-13-29(14-19)21-12-22(26-15-25-21)30-17(3)11-16(2)28-30/h6-9,11-12,15,19H,4-5,10,13-14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBBZTIELBZORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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